molecular formula C9H6N4OS2 B2710646 N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1251578-94-5

N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2710646
CAS No.: 1251578-94-5
M. Wt: 250.29
InChI Key: XKZDWEJNFNWLON-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound contains a thiophene ring, a thiadiazole ring, and a cyano group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . This reaction is carried out under controlled conditions, often involving the use of solvents such as dimethylformamide and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The thiophene and thiadiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene or thiadiazole rings, leading to a wide range of derivatives.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The cyano group and the heterocyclic rings can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit microbial growth by interfering with essential enzymes or pathways in the microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both thiophene and thiadiazole rings, along with a cyano group. This combination imparts distinct chemical reactivity and biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS2/c1-5-7(16-13-12-5)8(14)11-9-6(4-10)2-3-15-9/h2-3H,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZDWEJNFNWLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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